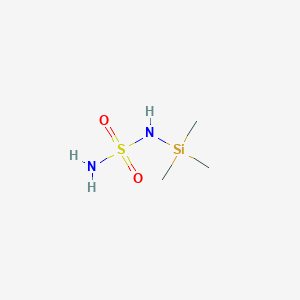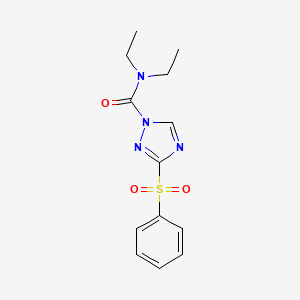
3-(Benzenesulfonyl)-N,N-diethyl-1H-1,2,4-triazole-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Benzenesulfonyl)-N,N-diethyl-1H-1,2,4-triazole-1-carboxamide is a compound that belongs to the class of sulfonyl triazoles. This compound is characterized by the presence of a benzenesulfonyl group attached to a triazole ring, which is further substituted with a diethylcarboxamide group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfonyl)-N,N-diethyl-1H-1,2,4-triazole-1-carboxamide typically involves the reaction of benzenesulfonyl chloride with N,N-diethyl-1H-1,2,4-triazole-1-carboxamide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems also helps in maintaining consistent quality and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Benzenesulfonyl)-N,N-diethyl-1H-1,2,4-triazole-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzenesulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted benzenesulfonyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Benzenesulfonyl)-N,N-diethyl-1H-1,2,4-triazole-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(Benzenesulfonyl)-N,N-diethyl-1H-1,2,4-triazole-1-carboxamide involves its interaction with specific molecular targets. The benzenesulfonyl group is known to interact with enzymes, potentially inhibiting their activity. The triazole ring can also participate in hydrogen bonding and other interactions with biological molecules, contributing to its overall biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonyl chloride: A precursor in the synthesis of various sulfonyl compounds.
N,N-diethyl-1H-1,2,4-triazole-1-carboxamide: A related compound without the benzenesulfonyl group.
Uniqueness
3-(Benzenesulfonyl)-N,N-diethyl-1H-1,2,4-triazole-1-carboxamide is unique due to the combination of the benzenesulfonyl group and the triazole ring, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
123793-36-2 |
|---|---|
Molekularformel |
C13H16N4O3S |
Molekulargewicht |
308.36 g/mol |
IUPAC-Name |
3-(benzenesulfonyl)-N,N-diethyl-1,2,4-triazole-1-carboxamide |
InChI |
InChI=1S/C13H16N4O3S/c1-3-16(4-2)13(18)17-10-14-12(15-17)21(19,20)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3 |
InChI-Schlüssel |
WYRWPTWWFHMCGL-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)N1C=NC(=N1)S(=O)(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


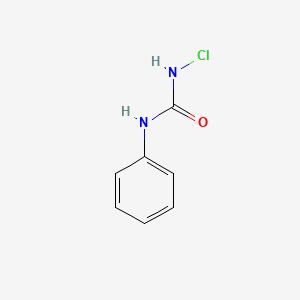
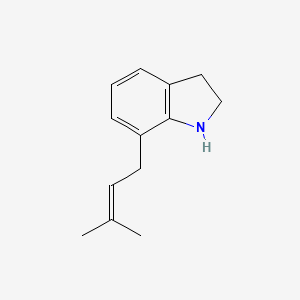




![4-[(Sulfosulfanyl)methyl]benzoic acid](/img/structure/B14295803.png)

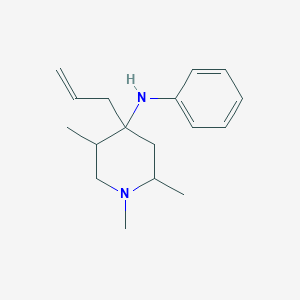
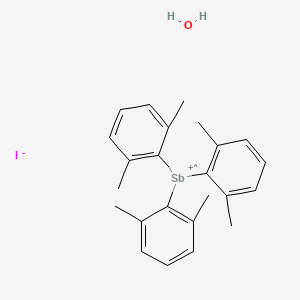
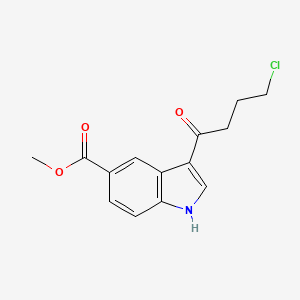
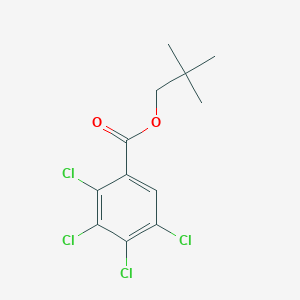
![(1,2,5-Thiadiazole-3,4-diyl)bis[(4-methoxyphenyl)methanone]](/img/structure/B14295845.png)
